molecular formula C8H17NO2 B13630908 3-Amino-4,5-dimethylhexanoic acid

3-Amino-4,5-dimethylhexanoic acid

Cat. No.: B13630908
M. Wt: 159.23 g/mol
InChI Key: JNILHKVTKKZTKO-UHFFFAOYSA-N
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Description

3-Amino-4,5-dimethylhexanoic acid: is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an amino group at the third carbon and two methyl groups at the fourth and fifth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the reaction of Garner’s aldehyde with 2-lithio-3-methyl-2-butene to set up the γ-branched carbon skeleton . Another method includes the asymmetric alkylation of oxazolidinones followed by anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the compound into different derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or sulfonates can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-4,5-dimethylhexanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its amino acid-like structure.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. Its structural similarity to natural amino acids makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methyl groups provide hydrophobic interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3-Amino-4,5-dimethylhexanoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring precise molecular interactions.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-amino-4,5-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)

InChI Key

JNILHKVTKKZTKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(CC(=O)O)N

Origin of Product

United States

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